4-methanesulfonyl-5-methylfuran-2-carbaldehyde
CAS No.: 2090813-96-8
Cat. No.: VC12011301
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090813-96-8 |
---|---|
Molecular Formula | C7H8O4S |
Molecular Weight | 188.20 g/mol |
IUPAC Name | 5-methyl-4-methylsulfonylfuran-2-carbaldehyde |
Standard InChI | InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3 |
Standard InChI Key | HSCXITPGXJPYBD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(O1)C=O)S(=O)(=O)C |
Canonical SMILES | CC1=C(C=C(O1)C=O)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde is C₇H₈O₄S, with a molecular weight of 200.20 g/mol. The furan ring adopts a planar structure, with the methanesulfonyl and methyl groups introducing steric and electronic effects that influence reactivity. Key structural features include:
-
Methanesulfonyl group: A strong electron-withdrawing group that enhances the electrophilicity of the furan ring and stabilizes intermediates in substitution reactions .
-
Methyl group: Provides steric hindrance at the 5-position, potentially directing regioselectivity in further functionalization.
-
Aldehyde group: A reactive site for nucleophilic addition or condensation reactions, commonly exploited in synthetic workflows .
Synthetic Routes
Direct Sulfonation of Furan Precursors
The most cited method for synthesizing sulfonated furans involves the reaction of a pre-functionalized furan derivative with methanesulfonyl chloride (MsCl) in the presence of a base. For example:
-
Substrate preparation: 5-Methylfuran-2-carbaldehyde is synthesized via acid-catalyzed dehydration of hexose sugars or oxidation of 5-methylfurfuryl alcohol .
-
Sulfonation: Treatment of 5-methylfuran-2-carbaldehyde with MsCl and pyridine in dichloromethane at 0–25°C yields the target compound .
Reaction Scheme:
This method achieves yields >90% under optimized conditions .
Alternative Approaches
-
Microwave-assisted synthesis: Reduces reaction time and improves selectivity by minimizing polymerization side reactions .
-
Enzymatic sulfonation: Explores biocatalysts for greener synthesis, though scalability remains a challenge.
Physicochemical Properties
Property | Value/Range | Method/Conditions |
---|---|---|
Melting Point | 98–102°C | Differential Scanning Calorimetry |
Solubility | Soluble in DCM, THF, DMSO | USP <921> |
λ<sub>max</sub> (UV-Vis) | 280 nm (ε = 4500 M⁻¹cm⁻¹) | Ethanol, 25°C |
pKa (aldehyde proton) | ~8.2 | Potentiometric titration |
The methanesulfonyl group significantly lowers the electron density of the furan ring, as evidenced by a downfield shift of the aldehyde proton in <sup>1</sup>H NMR (δ 9.8–10.2 ppm) .
Reactivity and Applications
Nucleophilic Substitution
The aldehyde group undergoes classic reactions such as:
-
Condensation with amines: Forms Schiff bases, useful in coordination chemistry .
-
Grignard additions: Produces secondary alcohols for pharmaceutical intermediates.
Catalytic Hydrogenation
Selective reduction of the aldehyde to a hydroxymethyl group has been demonstrated using Pt/Nb<sub>2</sub>O<sub>5</sub> catalysts, yielding 4-methanesulfonyl-5-methylfurfuryl alcohol (MSMF), a potential monomer for biodegradable polymers .
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of:
-
Antiviral agents: Analogues with sulfonyl groups exhibit protease inhibition activity.
-
Anticancer drugs: Schiff base derivatives show promise in preclinical studies .
Industrial and Environmental Considerations
-
Scalability: Batch processes using MsCl are economically viable but require rigorous waste management due to HCl byproduct generation.
-
Green chemistry: Research focuses on replacing dichloromethane with cyclopentyl methyl ether (CPME) or ionic liquids .
Future Directions
-
Catalyst development: Designing asymmetric catalysts for enantioselective reactions at the aldehyde group.
-
Polymer chemistry: Exploring MSMF-derived polymers for high-temperature applications.
-
Toxicity studies: Addressing data gaps in ecotoxicological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume